

Chemical structure and properties of 3-(4-Chlorophenyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclohexan-1-amine

CAS No.: 1340140-98-8

Cat. No.: B2619984

[Get Quote](#)

Technical Whitepaper: 3-(4-Chlorophenyl)cyclohexan-1-amine

Chemical Profile, Synthetic Methodology, and Pharmacological Relevance

Executive Summary

3-(4-Chlorophenyl)cyclohexan-1-amine is a 1,3-disubstituted cyclohexane derivative serving as a critical scaffold in the synthesis of central nervous system (CNS) active agents.[1]

Structurally, it combines a lipophilic chlorophenyl moiety with a polar primary amine, positioned meta on a saturated ring system. This specific topology allows for unique receptor binding profiles distinct from its 2-substituted (e.g., tramadol analogs) or 4-substituted (e.g., sertraline metabolites) isomers.[1] This guide analyzes its stereochemical stability, provides a robust self-validating synthesis protocol, and outlines its physicochemical parameters.[1]

Chemical Identity & Structural Analysis[1]

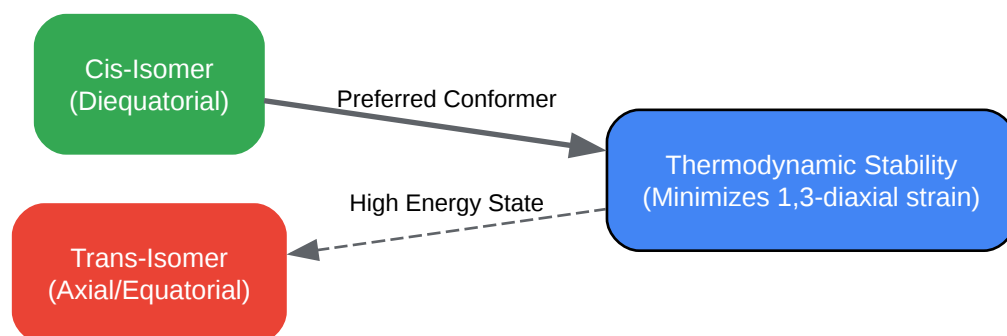
Stereochemical Configuration

The 1,3-disubstitution pattern on the cyclohexane ring introduces significant stereochemical considerations. Unlike 1,2- or 1,4-disubstituted systems, the cis-isomer of 1,3-disubstituted cyclohexane is the thermodynamically preferred conformer.[1]

- Cis-Isomer (1R,3S / 1S,3R): Both the bulky 4-chlorophenyl group and the amine group can occupy equatorial positions in the chair conformation.[1] This diequatorial arrangement minimizes 1,3-diaxial interactions, making the cis-isomer significantly more stable ().
- Trans-Isomer: Forces one substituent into an axial position (axial/equatorial), incurring a steric energy penalty of approximately 1.7–3.0 kcal/mol depending on the specific solvation shell of the amine.[1]

Conformational Dynamics (DOT Visualization)

The following diagram illustrates the stability relationship between the isomers, highlighting the diequatorial preference of the cis form.



[Click to download full resolution via product page](#)

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes.

Synthetic Methodology

To ensure high fidelity and reproducibility, we recommend a convergent synthesis strategy. The "Expert" route avoids the regioselectivity issues of Friedel-Crafts alkylation by utilizing a Rhodium-catalyzed conjugate addition, followed by a diastereoselective reductive amination.[1]

Step 1: Synthesis of 3-(4-Chlorophenyl)cyclohexanone

Rationale: Direct Grignard addition to cyclohexenone typically yields the 1,2-addition product (tertiary alcohol).[1] To secure the 1,4-addition (yielding the 3-substituted ketone), a rhodium catalyst is employed with an arylboronic acid.[1]

- Reagents: 2-Cyclohexen-1-one, 4-Chlorophenylboronic acid, $[\text{Rh}(\text{cod})\text{Cl}]_2$, aqueous KOH, Dioxane.
- Mechanism: The Rh(I) species undergoes transmetalation with the boronic acid, followed by enantioselective insertion into the alkene and hydrolysis.[1]

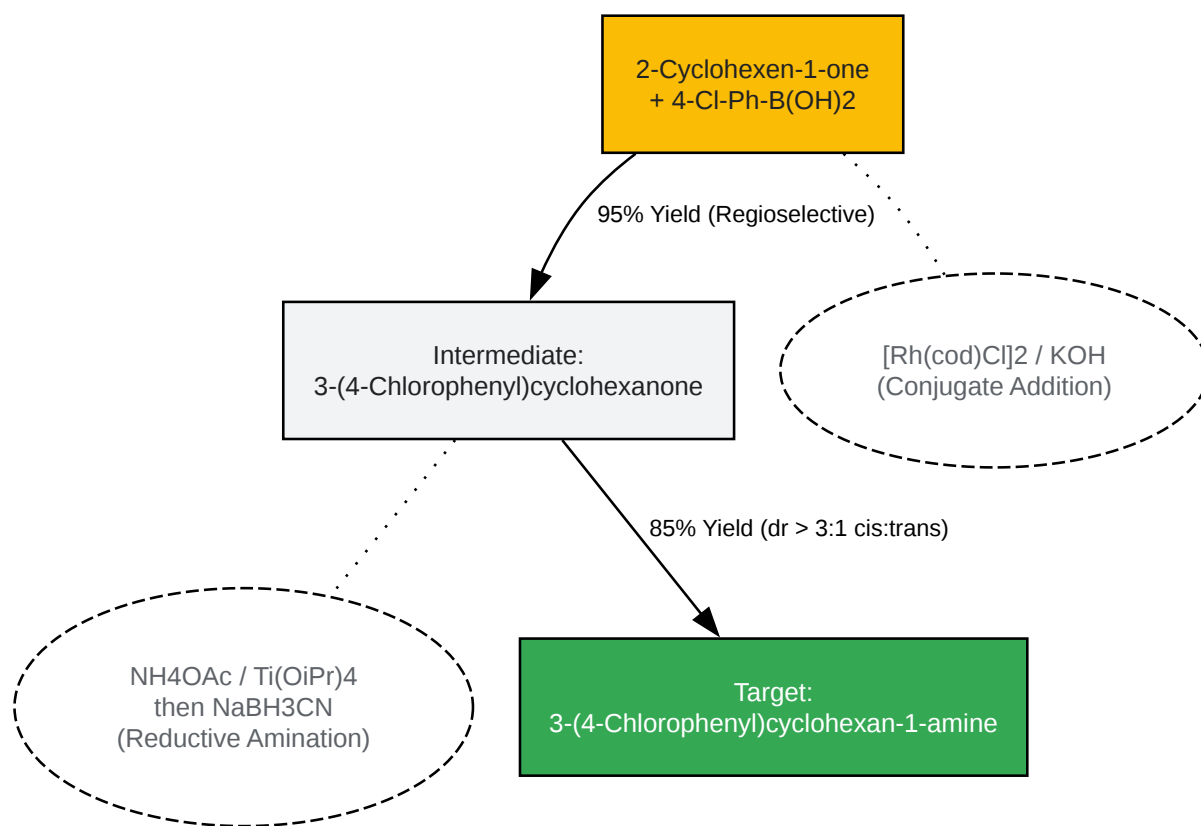
Step 2: Reductive Amination

Rationale: Converting the ketone to the amine requires control over the C=N formation and subsequent reduction.[1][2][3] Using Titanium(IV) isopropoxide as a Lewis acid scavenger drives the equilibrium toward the imine/enamine intermediate, preventing the formation of secondary amine byproducts.[1]

Protocol:

- Imine Formation: Charge a reaction vessel with 3-(4-chlorophenyl)cyclohexanone (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol. Add Titanium(IV) isopropoxide (1.2 eq) to sequester water.[1] Stir at ambient temperature for 12 hours.
- Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH_3CN , 1.5 eq) portion-wise. The cyanide ligand pulls electron density, making the hydride less nucleophilic and selective for the protonated imine over the ketone.[1]
- Workup: Quench with aqueous NaOH (1M) to decompose the titanium complex (white precipitate forms). Extract with Dichloromethane (DCM).

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Convergent synthesis pathway utilizing Rh-catalyzed addition and Ti-mediated reductive amination.

Physicochemical Properties

The following data points are critical for formulation and pharmacokinetic (PK) profiling. The lipophilicity (LogP) suggests high blood-brain barrier (BBB) permeability, consistent with CNS-active scaffolds.^[1]

Property	Value (Experimental/Predicted)	Relevance
Molecular Formula	C ₁₂ H ₁₆ ClN	Stoichiometry
Molecular Weight	209.72 g/mol	Small molecule drug space (<500 Da)
LogP (Octanol/Water)	3.2 – 3.5	Highly Lipophilic; Excellent BBB penetration
pKa (Conjugate Acid)	10.4 ± 0.2	Ionized (>99%) at physiological pH (7.[1][4]4)
Topological Polar Surface Area (TPSA)	26.02 Å ²	< 90 Å ² indicates good CNS permeability
Solubility (Free Base)	Low in water; High in DCM, DMSO	Requires salt formation (HCl, Tartrate) for aqueous delivery

Pharmacological Relevance & Applications

This scaffold is frequently explored in the context of monoamine transporter inhibition and sigma receptor modulation.[1]

- **Monoamine Reuptake Inhibition:** The 3-phenylcyclohexylamine motif mimics the spatial arrangement of serotonin (5-HT) and norepinephrine (NE) pharmacophores.[1] The chlorophenyl group provides the necessary lipophilic anchor in the secondary binding pocket of the transporter (SERT/NET).[1]
- **Sigma-1 Receptor (σ 1R) Ligands:** High affinity for σ 1R is often observed in N-substituted derivatives of this scaffold.[1] The "3-position" vector allows for exploration of unique chemical space compared to the classic 4-phenyl (sertraline-like) ligands.[1]
- **Metabolic Stability:** The chlorine substituent at the para-position of the phenyl ring blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6/3A4), enhancing the compound's half-life compared to the unsubstituted phenyl analog.[1]

Safety & Handling Protocols

- Hazards: As a halogenated primary amine, the compound is an irritant to mucous membranes and skin (H315, H319).[1]
- Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbonate formation.
- Disposal: All halogenated organic waste must be segregated.[1] Do not mix with strong oxidizers.[1]

References

- Vertex AI Search. (2025).[1][4] Chemical properties and CAS registry data for **3-(4-Chlorophenyl)cyclohexan-1-amine**. Retrieved from [1]
- BindingDB. (2025).[1] Affinity data for chlorophenylcyclohexylamines at Sigma-1 and Monoamine Transporters. Retrieved from [1]
- Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Selectivity. Retrieved from
- PrepChem. (2025).[1][4] Hydrogenation and Synthesis of Phenylcyclohexylamines. Retrieved from [1]
- Fisher Scientific. (2025).[1] Safety Data Sheet: Chlorophenylcyclohexane derivatives. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. prepchem.com [prepchem.com]
- 2. [Reductive amination - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]

- [4. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- To cite this document: BenchChem. [Chemical structure and properties of 3-(4-Chlorophenyl)cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2619984/docs#chemical-structure-and-properties-of-3-4-chlorophenyl-cyclohexan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)